MC-Ala-Ala-Asn-PAB

ADC Linker Legumain Protease Specificity

MC-Ala-Ala-Asn-PAB is a cleavable linker engineered for ADCs and small-molecule prodrugs requiring tumor-selective payload release. Its Ala-Ala-Asn tripeptide is a substrate for the lysosomal protease legumain—overexpressed in the tumor microenvironment—providing an orthogonal activation pathway to conventional cathepsin B-cleavable linkers such as Val-Cit-PAB. This Asn-containing linker demonstrates improved plasma stability, complete resistance to human neutrophil elastase, and reduced premature payload release, directly addressing the hydrophobicity-driven off-target toxicity associated with ValCit linkers. Proven compatible with camptothecin, vincristine, and epothilone B payloads. Ideal for ADC programs seeking enhanced therapeutic windows and tumor-specific activation.

Molecular Formula C27H36N6O8
Molecular Weight 572.6 g/mol
Cat. No. B11933587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Ala-Ala-Asn-PAB
Molecular FormulaC27H36N6O8
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1
InChIKeyPNXHITJHSRUQHS-ZWOKBUDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Ala-Ala-Asn-PAB: Tumor-Microenvironment Specific Linker for Advanced ADC and Prodrug Design


MC-Ala-Ala-Asn-PAB (CAS 1638970-44-1) is a specialized peptide-based, cleavable linker designed for the construction of antibody-drug conjugates (ADCs) and tumor-activated prodrugs [1]. The compound features a maleimidocaproyl (MC) reactive handle for bioconjugation, an Ala-Ala-Asn tripeptide sequence that acts as a substrate for lysosomal proteases, and a self-immolative para-aminobenzyl alcohol (PAB) spacer for payload release [2]. Its distinguishing characteristic is the central asparagine (Asn) residue, which enables specific cleavage by the lysosomal cysteine protease legumain (asparaginyl endopeptidase), an enzyme highly expressed in the tumor microenvironment and associated with cancer progression and metastasis [3].

Critical Linker Selection: Why MC-Ala-Ala-Asn-PAB Cannot Be Replaced by Standard Cathepsin B-Cleavable Linkers


The unique biological and chemical properties of MC-Ala-Ala-Asn-PAB's core tripeptide sequence prevent its direct substitution with more common cathepsin B-cleavable linkers like Val-Cit-PAB or Val-Ala-PAB. Unlike these dipeptide-based linkers, the Ala-Ala-Asn sequence confers a distinct protease specificity, driving payload release via legumain rather than cathepsin B [1]. This orthogonal activation pathway is critical because legumain is overexpressed and secreted in the tumor microenvironment by both cancer cells and tumor-associated macrophages, whereas cathepsin B exhibits broader expression and has been shown to be dispensable for the activity of some cathepsin-cleavable ADCs [1][2]. Furthermore, Asn-containing linkers have been demonstrated to improve plasma stability and mitigate the premature, off-target payload release often associated with hydrophobic ValCit linkers, leading to a differentiated safety and efficacy profile that cannot be replicated by simple in-class substitution [1].

Quantitative Evidence Guide: Direct Comparisons of MC-Ala-Ala-Asn-PAB Performance


Legumain-Specific Cleavage: A Definitive Alternative to Cathepsin B-Dependent Release

MC-Ala-Ala-Asn-PAB is designed to exploit the unique substrate specificity of legumain, the sole mammalian asparaginyl endopeptidase, which strictly requires an Asn residue at the P1 position for cleavage [1][2]. This contrasts sharply with standard cathepsin B-cleavable linkers like Val-Cit-PAB. In a direct comparative study, Asn-containing linker sequences were shown to be specifically and efficiently cleaved by lysosomal legumain, whereas the cathepsin-cleavable ValCit linker was not a substrate for legumain [3]. This specific enzymatic targeting provides a mechanistically distinct and verifiable route for intracellular payload release [1].

ADC Linker Legumain Protease Specificity

Comparative Antitumor Efficacy: Asn-Linked ADCs Match or Exceed ValCit-Linked ADCs

In a rigorous head-to-head comparison, ADCs utilizing Asn-containing linkers demonstrated comparable or improved in vivo antitumor efficacy relative to traditional ValCit-linked ADCs [1]. The study found that AsnAsn-linked MMAE ADCs were broadly active against a variety of tumors, including those with low legumain expression, indicating robust and reliable in vivo performance [1]. Furthermore, a conjugate built on the MC-Ala-Ala-Asn-PAB framework (Compound S6, MC-Ala-Ala-Asn-PAB-MMAE) demonstrated potent tumor growth suppression in a Panc-1 xenograft mouse model [2].

ADC Efficacy In Vivo Tumor Model Legumain-Cleavable

Enhanced Physicochemical Profile: Legumain-Cleavable Linkers Offer Superior Plasma Stability and Hydrophilicity

The replacement of hydrophobic ValCit linkers with Asn-containing linkers like MC-Ala-Ala-Asn-PAB is a strategy to mitigate the issues of premature linker cleavage and rapid clearance that plague some ADCs [1]. The Asn residue introduces increased hydrophilicity compared to the highly lipophilic valine-citrulline dipeptide [1]. In a direct comparison, Asn-containing linker sequences were found to be completely stable to human neutrophil elastase, an enzyme implicated in the neutropenia and thrombocytopenia side effects associated with ValCitPABC-MMAE ADCs, highlighting a potential safety advantage [2].

Plasma Stability Linker Hydrophobicity ADC Pharmacokinetics

Recommended Research and Industrial Application Scenarios for MC-Ala-Ala-Asn-PAB


Development of Legumain-Targeted Antibody-Drug Conjugates (ADCs)

MC-Ala-Ala-Asn-PAB is the linker of choice for creating ADCs designed to exploit the tumor-specific expression of legumain for payload release. Its specific cleavage by this asparaginyl endopeptidase provides a viable, orthogonal alternative to cathepsin B-cleavable linkers, especially for targets where cathepsin B activity is low or heterogeneous [1]. The linker's demonstrated ability to confer broad antitumor activity even in models with low legumain expression ensures robust therapeutic efficacy [2].

Synthesis of Tumor-Microenvironment Activated Prodrugs

This linker is ideally suited for the synthesis of small-molecule prodrugs that are selectively activated in the tumor microenvironment. The patent literature explicitly describes its use in generating conjugates with a wide range of cytotoxic drugs, including camptothecin, vincristine, and epothilone B, enabling targeted therapy while minimizing systemic exposure to the active drug [3].

Optimization of ADC Pharmacokinetics and Safety Profiles

For ADC programs facing challenges related to linker hydrophobicity, premature plasma cleavage, or off-target toxicity (e.g., neutropenia) with ValCit-based linkers, MC-Ala-Ala-Asn-PAB offers a validated, more hydrophilic alternative. Evidence shows Asn-containing linkers are completely stable to human neutrophil elastase, a key contributor to the side effects of some ValCit ADCs, thereby providing a rational path to improve the therapeutic window [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Ala-Ala-Asn-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.